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Compound of Interest

Compound Name: Methyl 4-fluoro-3-iodobenzoate

Cat. No.: B572579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Methyl 4-fluoro-3-iodobenzoate (CAS No. 1121586-29-5).[1][2] Due to the limited availability

of direct experimental spectra in public databases, this document presents predicted

spectroscopic data based on the analysis of structurally similar compounds. Detailed,

generalized experimental protocols for acquiring such data are also provided to guide

researchers in their laboratory work.

Chemical Structure and Properties
Property Value

IUPAC Name methyl 4-fluoro-3-iodobenzoate

Molecular Formula C₈H₆FIO₂

Molecular Weight 280.04 g/mol

Physical State Solid

Melting Point 42-43 °C[1]

CAS Number 1121586-29-5[1][2]

Predicted Spectroscopic Data
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The following tables summarize the expected spectroscopic data for Methyl 4-fluoro-3-
iodobenzoate. These predictions are derived from established principles of spectroscopy and

data from analogous compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 d 1H Ar-H

~7.9 dd 1H Ar-H

~7.2 t 1H Ar-H

~3.9 s 3H -OCH₃

Prediction based on typical chemical shifts for protons on substituted benzene rings and methyl

esters.[3][4]

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~165 C=O (ester)

~160 (d, ¹JCF ≈ 250 Hz) C-F

~140 C-I

~135 Ar-C

~125 Ar-CH

~115 (d, ²JCF ≈ 20 Hz) Ar-CH

~95 Ar-C

~52 -OCH₃

Prediction based on characteristic shifts for carbons in aromatic esters and the influence of

halogen substituents.[3][4][5]
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Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~1730-1715 Strong C=O (ester) stretch

~1600-1585 Medium C-C stretch (in-ring)

~1500-1400 Medium C-C stretch (in-ring)

~1300-1000 Strong C-O stretch

~900-675 Strong C-H "oop"

~1050 Strong C-F stretch

Prediction based on typical IR absorption frequencies for aromatic esters and halogenated

compounds.[4][6]

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

280 [M]⁺ (Molecular ion)

249 [M - OCH₃]⁺

153 [M - I]⁺

122 [M - I - OCH₃]⁺

Prediction based on the molecular weight of the compound and common fragmentation

patterns of methyl esters and iodinated compounds. The presence of iodine (a monoisotopic

element) will result in a distinct molecular ion peak.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-25 mg of Methyl 4-fluoro-3-iodobenzoate for ¹H NMR or 50-100 mg

for ¹³C NMR.[7]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean vial.[7][8]

Ensure the sample is fully dissolved; sonication or gentle vortexing can be applied.[8]

Transfer the solution to a clean, unscratched 5 mm NMR tube using a Pasteur pipette.[7]

If required for chemical shift referencing, an internal standard such as tetramethylsilane

(TMS) can be added.[7]

Data Acquisition:

Insert the NMR tube into the spectrometer.

Perform locking and shimming of the magnetic field to ensure homogeneity.[8]

Tune the probe for the desired nucleus (¹H or ¹³C).[8]

Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation

delay) and acquire the spectrum.[8]

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Infrared (IR) Spectroscopy
For a solid sample like Methyl 4-fluoro-3-iodobenzoate, the following methods can be used:

Thin Solid Film Method:

Dissolve a small amount (approx. 50 mg) of the solid in a few drops of a volatile solvent

(e.g., methylene chloride or acetone).[9]

Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]
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Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[9]

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

[9]

KBr Pellet Method:

Mix a small amount of the solid sample with dry potassium bromide (KBr).

Grind the mixture to a fine powder.[10]

Place the powder in a pellet press and apply high pressure to form a transparent disk.[10]

Mount the KBr disk in the sample holder and obtain the IR spectrum.

Mass Spectrometry (MS)
A common technique for the analysis of halogenated benzoates is Liquid Chromatography-

Mass Spectrometry (LC/MS).

Sample Preparation:

Prepare a dilute solution of Methyl 4-fluoro-3-iodobenzoate in a suitable solvent

compatible with the LC system (e.g., acetonitrile or methanol).

LC Separation:

Inject the sample into an LC system equipped with a suitable column (e.g., C18).[11]

Use an appropriate mobile phase to achieve chromatographic separation.[11]

MS Analysis:

The eluent from the LC column is introduced into the mass spectrometer.

Ionize the sample using a suitable technique such as electrospray ionization (ESI).

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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The presence of a single iodine atom will result in a characteristic isotopic pattern for the

molecular ion and any iodine-containing fragments.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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